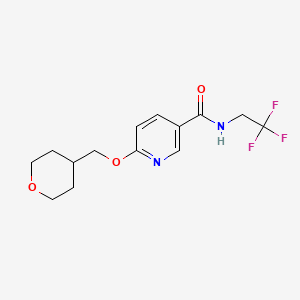

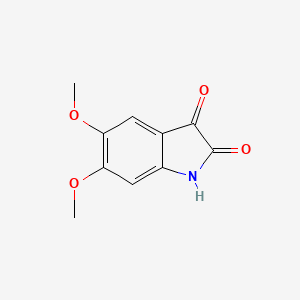

![molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4](/img/structure/B2936645.png)

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The tert-butyl group in chemistry is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has relevance in nature, biosynthetic and biodegradation pathways . Spiro compounds, like the one in your query, are usually formed by simultaneous reactions of condensation and cyclization . They have been incorporated in a wide variety of pharmaceuticals and biochemicals .

Synthesis Analysis

The synthesis of spiro compounds, particularly those with a chromane and piperidine structure, has been a topic of interest in medicinal chemistry . These compounds are usually formed by simultaneous reactions of condensation and cyclization .Molecular Structure Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds .Chemical Reactions Analysis

The chemical reactions involved in the formation of spiro compounds, particularly those with a chromane and piperidine structure, involve simultaneous reactions of condensation and cyclization .Aplicaciones Científicas De Investigación

Histone Deacetylase (HDAC) Inhibitors

Spiro[chromane-2,4'-piperidine] derivatives have been synthesized and evaluated for their potential as novel HDAC inhibitors. These compounds demonstrated abilities to inhibit nuclear HDACs and showed in vitro antiproliferative activities, in addition to favorable in vitro ADME profiles. In vivo pharmacokinetic studies highlighted their improved pharmacokinetic behavior, including lower clearance rates and increased half-lives, which correlated with superior in vivo antitumor activity in HCT-116 xenograft models (Thaler et al., 2012); (Varasi et al., 2011).

Antihypertensive Activity

A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were synthesized and evaluated for their antihypertensive activity, demonstrating potential mechanisms of action through both central and peripheral pathways (Clark et al., 1983).

Medicinal Chemistry Research

The spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore plays a critical role in the development of new biologically active substances. Recent syntheses of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds have shown significant progress, focusing on their biological relevance and the potential utility in medicinal chemistry research (Ghatpande et al., 2020).

Fluorescent Solid-State Asymmetric Spirosilabifluorene Derivatives

Asymmetrically aryl-substituted spiro-silabifluorene derivatives have been prepared, showcasing transparent and stable amorphous films with high glass transition temperatures and intense violet-blue emission in solid-state films. These findings indicate their potential application in optoelectronic devices (Lee et al., 2005).

Electrochemical Properties of Benzimidazole Derivative

The synthesis and investigation of new benzimidazole derivatives for use in donor–acceptor–donor type polymers have been explored. These derivatives showed promising electrochemical and optical properties, underscoring their potential in electronic applications (Ozelcaglayan et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .

Mode of Action

It is known that spiro[chromane-2,4’-piperidine]-4(3h)-one compounds are usually formed by the simultaneous reactions of condensation and cyclization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical pathways of the target cells.

Biochemical Pathways

Compounds with a similar backbone have been incorporated in a wide variety of pharmaceuticals and biochemicals . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Compounds with a similar backbone have shown their pharmacological potential in various therapeutic areas . This suggests that the compound may have a range of molecular and cellular effects, depending on the specific targets and pathways it affects.

Propiedades

IUPAC Name |

tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHPMABSQFIUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

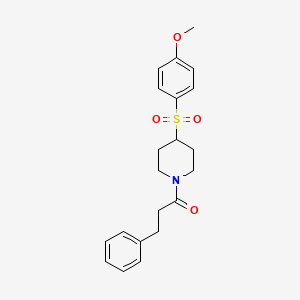

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)

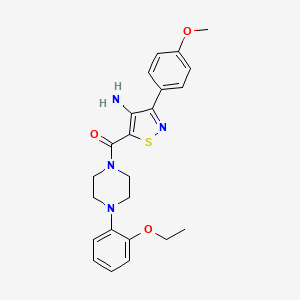

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)

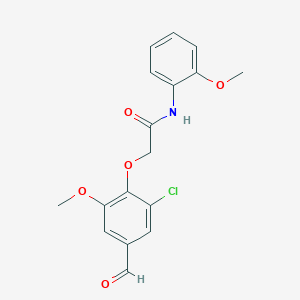

![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)

![N-cycloheptyl-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936574.png)

![1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2936579.png)

![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)